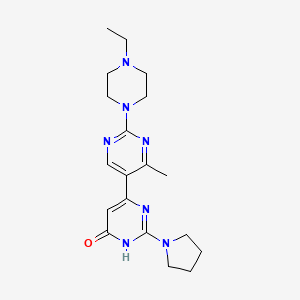
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific proteins or enzymes in the body. For example, one study showed that this compound can inhibit the activity of an enzyme called COX-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to possess a range of biochemical and physiological effects. For example, this compound can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis and asthma. Additionally, this compound has been shown to induce cell death in cancer cells, which could be useful in the development of anti-cancer therapies. Finally, this compound has been shown to possess anti-bacterial properties, which could be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide in lab experiments is that it possesses a range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound in lab experiments is that the synthesis method is relatively complex and yields are moderate.
Direcciones Futuras
There are several future directions for research involving 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide. One possible direction is to further investigate the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Another direction is to explore the anti-cancer properties of this compound and its potential use in the development of new anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify specific proteins or enzymes that it interacts with. Finally, future research could focus on developing more efficient synthesis methods for this compound to improve yields and reduce costs.
Métodos De Síntesis
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide involves the reaction of 2-amino-1,3,4-thiadiazole with 1,2,3,4-tetrahydro-2-naphthoic acid chloride in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The overall yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study demonstrated that this compound has anti-cancer properties and can induce cell death in cancer cells. Additionally, this compound has been shown to possess anti-bacterial properties and can inhibit the growth of several bacterial strains.
Propiedades
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c15-14-18-17-13(20-14)8-12(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-8H2,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHVJCSLIBQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NC(=O)CC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6118385.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118397.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6118399.png)

![5-(2,6-dimethoxyphenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6118424.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6118428.png)

![N-(3-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6118437.png)
![{1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6118442.png)
![5-(4-fluorophenyl)-2-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B6118457.png)
![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6118466.png)
![2-{4-[2-(isopropylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6118468.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide](/img/structure/B6118476.png)
![N,N-dimethyl-3-(3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-1-propanamine](/img/structure/B6118489.png)